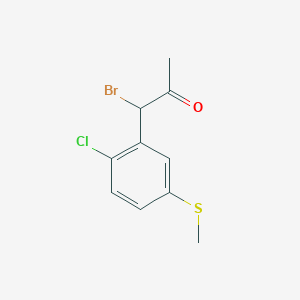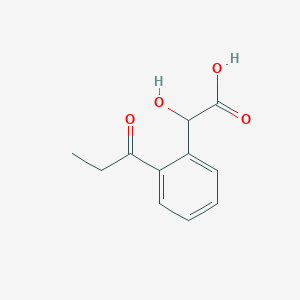
1-Bromo-1-(2-chloro-5-(methylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(2-chloro-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10BrClOS. This compound is characterized by the presence of bromine, chlorine, and a methylthio group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-1-(2-chloro-5-(methylthio)phenyl)propan-2-one typically involves the bromination of 1-(2-chloro-5-(methylthio)phenyl)propan-2-one. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1-(2-chloro-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Major Products:
- Substitution reactions yield products like 1-azido-1-(2-chloro-5-(methylthio)phenyl)propan-2-one.
- Reduction reactions yield 1-bromo-1-(2-chloro-5-(methylthio)phenyl)propan-2-ol.
- Oxidation reactions yield 1-bromo-1-(2-chloro-5-(methylsulfinyl)phenyl)propan-2-one or 1-bromo-1-(2-chloro-5-(methylsulfonyl)phenyl)propan-2-one.
Scientific Research Applications
1-Bromo-1-(2-chloro-5-(methylthio)phenyl)propan-2-one is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2-chloro-5-(methylthio)phenyl)propan-2-one involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The carbonyl group can participate in nucleophilic addition reactions, while the methylthio group can undergo oxidation to form sulfoxides or sulfones.
Comparison with Similar Compounds
- 1-Bromo-1-(2-chlorophenyl)propan-2-one
- 1-Bromo-1-(2-chloro-5-methylphenyl)propan-2-one
- 1-Bromo-1-(2-chloro-4-(methylthio)phenyl)propan-2-one
Uniqueness: 1-Bromo-1-(2-chloro-5-(methylthio)phenyl)propan-2-one is unique due to the presence of both chlorine and methylthio substituents on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This compound’s specific substitution pattern allows for selective functionalization, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H10BrClOS |
|---|---|
Molecular Weight |
293.61 g/mol |
IUPAC Name |
1-bromo-1-(2-chloro-5-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c1-6(13)10(11)8-5-7(14-2)3-4-9(8)12/h3-5,10H,1-2H3 |
InChI Key |
AZXVZSCDHWHEGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)SC)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride](/img/structure/B14050257.png)









![Methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate ((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL)methanesulfonate](/img/structure/B14050315.png)


